molecular formula C10H11NO4 B8480383 Carbamoylmethyl 4-hydroxyphenylacetate

Carbamoylmethyl 4-hydroxyphenylacetate

Cat. No.: B8480383
M. Wt: 209.20 g/mol
InChI Key: QFUVQEFNHFZYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamoylmethyl 4-hydroxyphenylacetate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11NO4/c11-9(13)6-15-10(14)5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H2,11,13)

InChI Key

QFUVQEFNHFZYMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The potassium salt of 4-hydroxyphenylacetic acid (9.5 g, 0.1 mol) was taken up in a mixture of dimethylsulfoxide (80 mL) and hexamethylphosphoramide (5.37 g, 0.1 mol). 2-Chloroacetamide (13.5 g, 0.3 mol) was added and the reaction mixture was first stirred at room temperature for 24 hours, then heated for 1 hour. The reaction mixture was evaporated, then cooled. The product which separated was taken up in ethyl acetate (150 mL), stirred, filtered and evaporated. The oily residue was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was separated, dried over anhydrous MgSO4, filtered and evaporated to give the desired ester, carbamoylmethyl 4-hydroxyphenylacetate, melting at 85°-87° C., in 48.8% yield.
Quantity
0 (± 1) mol
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Quantity
9.5 g
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reactant
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5.37 g
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reactant
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80 mL
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solvent
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13.5 g
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reactant
Reaction Step Two

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